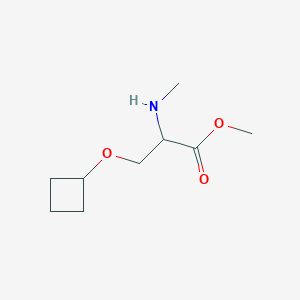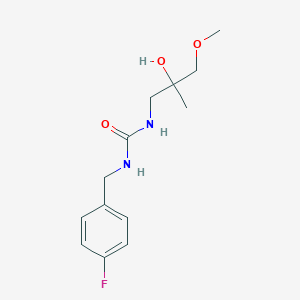![molecular formula C27H21N5O7 B2752226 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 894931-01-2](/img/structure/B2752226.png)
2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H21N5O7 and its molecular weight is 527.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
H1-antihistaminic Agents
A series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and tested for their in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. One compound emerged as highly potent, suggesting the potential for these molecules to serve as a new class of H1-antihistaminic agents with minimal sedation effects compared to chlorpheniramine maleate (Alagarsamy et al., 2009).
Antimicrobial and Antiprotozoal Agents
Quinoxaline-based 1,3,4-oxadiazoles were synthesized and evaluated for their antimicrobial and antiprotozoal activities. The results indicated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, with one lead compound showing notable efficacy in a short-term in vivo model against T. cruzi, highlighting the therapeutic potential of these hybrids (Patel et al., 2017).
Tubulin Polymerization Inhibitors and Vascular Disrupting Agents
A series of 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, designed as CA-4 analogues, were tested for their tubulin polymerization and growth inhibitory activities. Some derivatives showed potent inhibition of tubulin assembly and anticancer activity across a panel of cancer cell lines, suggesting their potential as vascular disrupting agents (Driowya et al., 2016).
Anti-inflammatory and Analgesic Activities
New 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring were synthesized and evaluated for their toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds showed moderate inhibitory effects in all assays, indicating their potential for therapeutic use in managing pain and inflammation (Faheem, 2018).
Propriétés
Numéro CAS |
894931-01-2 |
|---|---|
Formule moléculaire |
C27H21N5O7 |
Poids moléculaire |
527.493 |
Nom IUPAC |
2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C27H21N5O7/c1-36-18-9-7-17(8-10-18)28-23(33)13-31-20-12-22-21(37-15-38-22)11-19(20)26(34)32(27(31)35)14-24-29-25(30-39-24)16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,28,33) |
Clé InChI |
FULLBXAKZGJCQJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




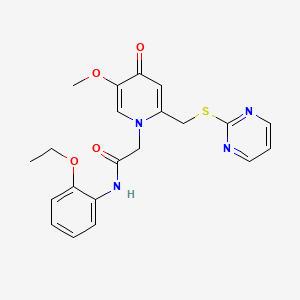

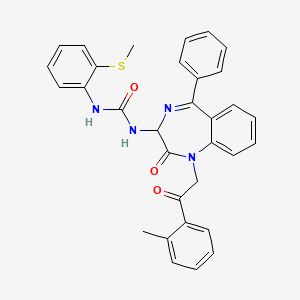
![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2752151.png)
![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2752153.png)
![2-Chloro-N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]propanamide](/img/structure/B2752154.png)

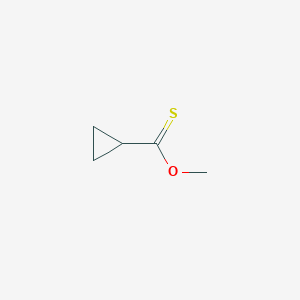
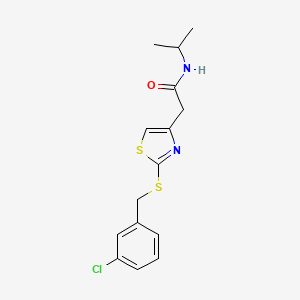
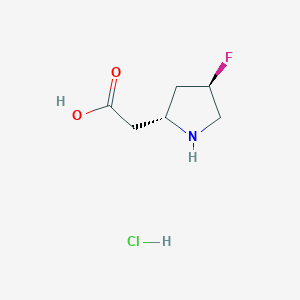
![N-(4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2752162.png)
